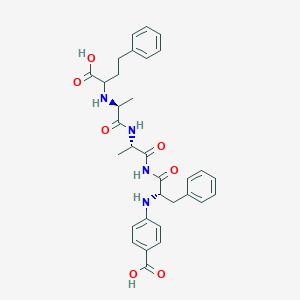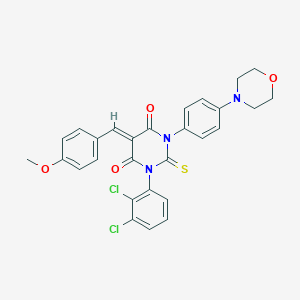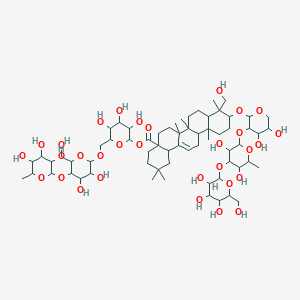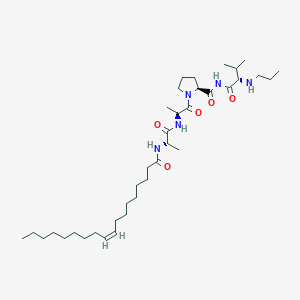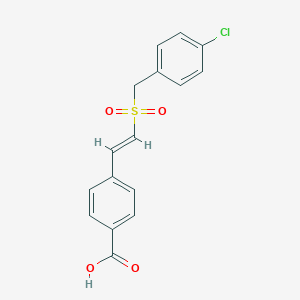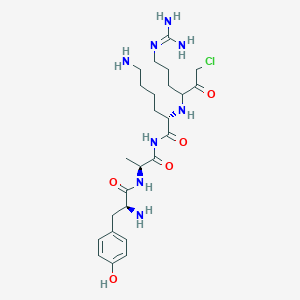
Pyrichalasin H
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrichalasin H is a natural product found in Pyricularia grisea with data available.
科学的研究の応用
Biosynthesis and Gene Inactivation Studies
- The biosynthetic gene cluster for pyrichalasin H was identified in Magnaporthe grisea NI980. Targeted gene inactivations led to the discovery of 13 novel cytochalasans, revealing O-methyltyrosine as the true precursor of this compound. Mutasynthesis experiments produced novel halogenated this compound analogues (Wang, Hantke, Cox, & Skellam, 2019).
Pathogenicity and Production Studies 2. This compound is produced by certain isolates of Pyricularia grisea from crabgrass and other plants. The production of this compound correlates with pathogenicity on various Digitaria species. Notably, this compound is involved in the genus-specific pathogenicity of Digitaria isolates (Tsurushima, Don, Kawashima, Murakami, Nakayashiki, Tosa, & Mayama, 2005).
Chemical Structure Elucidation 3. Research on this compound's chemical structure revealed the role of the enzyme PyiF, which is essential for constructing its tricyclic core. PyiF is thought to catalyze an intramolecular [4+2] Diels-Alder cyclization (Hantke, Skellam, & Cox, 2020).
Phytotoxic and Antifungal Properties 4. This compound, isolated from Pyricularia grisea infecting Brachiaria eruciformis, demonstrated both phytotoxic and antifungal activities. It was specifically toxic to the fungal pathogen Colletotrichum fragariae and affected monocot and dicot plants (Meepagala, Clausen, Johnson, Wedge, & Duke, 2019).
Formation of Cytochalasans 5. Studies on the biosynthesis of cytochalasans, including this compound, highlighted the role of α,β‐hydrolase enzymes in the formation of the pyrrolone core, a crucial step in constructing the characteristic octahydroisoindolone motif of cytochalasans (Zhang, Hantke, Bruhnke, Skellam, & Cox, 2020).
This compound in Plant Disease 6. This compound was identified as a phytotoxic metabolite produced by Pyricularia grisea, causing blast disease in finger millet. It inhibited seed germination and seedling growth in both resistant and susceptible varieties of finger millet (Kumar, Shanthala, Anilkumar, & L, 2013).
Mutasynthesis and Semi‐Synthesis of Analogs 7. Mutasynthesis of this compound resulted in various 4′‐substituted cytochalasin analogues. These compounds showed potential in in vitro and in vivo bioassays, retaining cytotoxicity and antifungal activities. Some analogs also emerged as new tools for visualizing intracellular actin structures (Wang, Lambert, Hauser, Deuschmann, Zeilinger, Rottner, Stradal, Stadler, Skellam, & Cox, 2020).
Pathogenicity-Related Compounds in Fungi 8. This compound was proposed as a chemotaxonomy marker for Pyricularia isolates, linking its production to the pathogenicity on the Digitaria genus. It facilitated the infection of crabgrass by non-host isolates, suggesting its role in specific pathogenicity (Tsurushima, Nakayashiki, Tosa, & Mayama, 2009).
Regulatory Functions in Biosynthetic Pathways 9. Studies on pathway-specific regulators in biosynthetic gene clusters found that pyiR, a transcription factor from the this compound biosynthetic gene cluster, led to increased pyrichalasin production. However, it did not result in the formation of new compounds (Hantke, Wang, Skellam, & Cox, 2019).
特性
CAS番号 |
111631-97-1 |
|---|---|
分子式 |
C8H13N5O7S |
分子量 |
523.7 g/mol |
IUPAC名 |
[(3E,9E)-5,12-dihydroxy-16-[(4-methoxyphenyl)methyl]-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate |
InChI |
InChI=1S/C31H41NO6/c1-18-8-7-9-24-28(34)20(3)19(2)27-25(16-22-10-12-23(37-6)13-11-22)32-29(35)31(24,27)26(38-21(4)33)14-15-30(5,36)17-18/h7,9-15,18-19,24-28,34,36H,3,8,16-17H2,1-2,4-6H3,(H,32,35)/b9-7+,15-14+ |
InChIキー |
AECZOENDDUTONS-PWSPGYJUSA-N |
異性体SMILES |
CC1C/C=C/C2C(C(=C)C(C3C2(C(/C=C/C(C1)(C)O)OC(=O)C)C(=O)NC3CC4=CC=C(C=C4)OC)C)O |
SMILES |
CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1)(C)O)OC(=O)C)C(=O)NC3CC4=CC=C(C=C4)OC)C)O |
正規SMILES |
CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1)(C)O)OC(=O)C)C(=O)NC3CC4=CC=C(C=C4)OC)C)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B219058.png)
